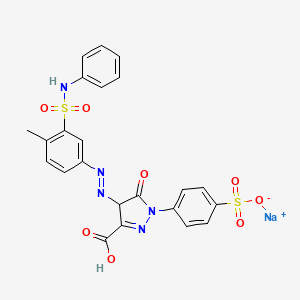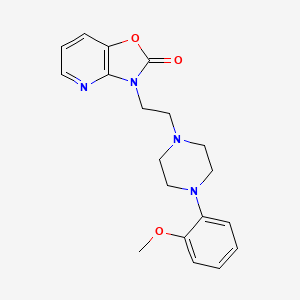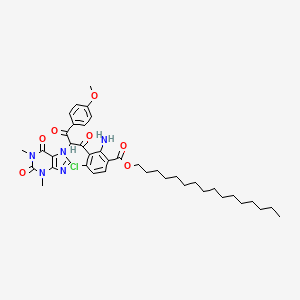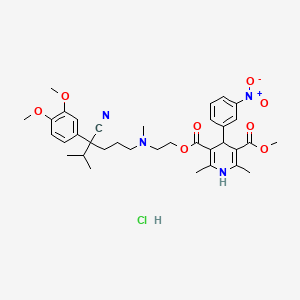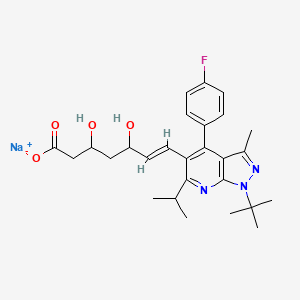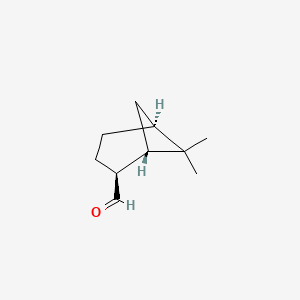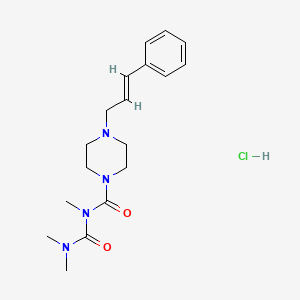
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride typically involves the reaction of cinnamyl chloride with 4-(2,4,4-trimethylallophanoyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding properties and molecular interactions are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cinnamyl-4-(2-methoxyphenyl)piperazine: Known for its binding properties to dopamine and serotonin receptors.
N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride: Studied for its biological activity and potential therapeutic effects.
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine: Another piperazine derivative with unique chemical properties.
Uniqueness
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride stands out due to its specific structural features and the presence of the trimethylallophanoyl group, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
80712-47-6 |
|---|---|
Molekularformel |
C18H27ClN4O2 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O2.ClH/c1-19(2)17(23)20(3)18(24)22-14-12-21(13-15-22)11-7-10-16-8-5-4-6-9-16;/h4-10H,11-15H2,1-3H3;1H/b10-7+; |
InChI-Schlüssel |
KVGROWORQUOSJG-HCUGZAAXSA-N |
Isomerische SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
Kanonische SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


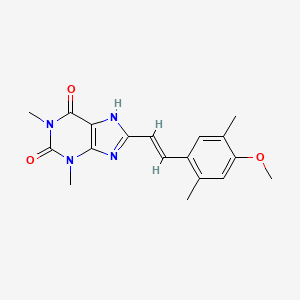
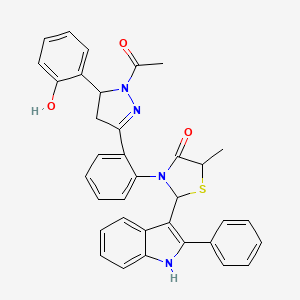
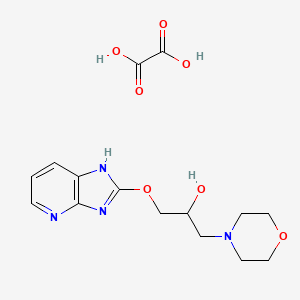
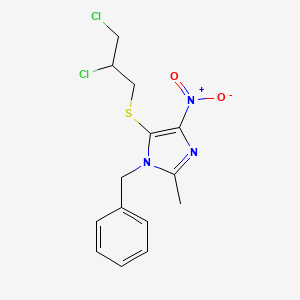
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
